molecular formula C23H14F3N3O B2715911 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-39-6

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2715911
CAS No.: 932464-39-6
M. Wt: 405.38
InChI Key: SOYFNPSJVXLXSF-UHFFFAOYSA-N
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Description

The compound 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by:

  • A pyrazolo[4,3-c]quinoline core.
  • Substituents at positions 1, 3, and 8:
    • 1-position: 2,4-difluorophenyl group (electron-withdrawing fluorine atoms).
    • 3-position: 4-methoxyphenyl group (electron-donating methoxy group).
    • 8-position: Fluorine atom.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-16-6-2-13(3-7-16)22-18-12-27-20-8-4-14(24)10-17(20)23(18)29(28-22)21-9-5-15(25)11-19(21)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFNPSJVXLXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydropyrazoloquinolines .

Scientific Research Applications

1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (Predicted)
Target Compound C24H16F3N3O 443.40 4.2 Low (DMSO-soluble)
C350-0685 C23H15ClF N3O 403.84 4.5 Moderate
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline C18H14FN3O 307.33 3.8 High

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-(2,4-Difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C16H13F3N2O\text{C}_{16}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. Notably, compounds within this class have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory responses.

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound IDIC50 (μM)Mechanism of Action
2i10.5Inhibition of iNOS and COX-2
2m12.0Inhibition of iNOS and COX-2
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been assessed against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The cytotoxicity was measured using the MTT assay, which evaluates cell viability based on mitochondrial activity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference Compound IC50 (μM)
A5497.82Sorafenib (8.71)
MCF-7TBDTBD
HCT-116TBDTBD

Case Studies

  • In Vitro Study on Anti-Cancer Activity : A study conducted on several pyrazolo[4,3-c]quinoline derivatives showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects against A549 cells. The presence of difluoro substituents was particularly noted to improve activity.
  • Mechanistic Insights : Further investigations revealed that the anti-inflammatory effects of these compounds were linked to their ability to modulate signaling pathways associated with inflammation, particularly through the NF-kB pathway.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Cyclocondensation of substituted anilines with aldehydes to form quinoline precursors.
  • Step 2 : Introduction of fluorine via nucleophilic aromatic substitution (e.g., using KF/18-crown-6 in DMF at 120°C).
  • Step 3 : Pyrazole ring formation via cyclization with hydrazine derivatives under reflux conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Key Reagents : Palladium catalysts (e.g., Pd/C for hydrogenation), dichloromethane as solvent, and methoxy-group protection using Boc anhydride .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and confirms methoxy (-OCH3) and fluorine substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 410.12).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and quinoline rings ≈ 12°) .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anti-inflammatory Activity : IC50 = 0.39 µM against COX-2 via competitive inhibition (kinetic assays using recombinant enzymes) .
  • Anticancer Activity : IC50 = 1.00 µM in HeLa cells via apoptosis induction (Annexin V/PI flow cytometry) .
  • Enzyme Inhibition : Binds to iNOS (Kd = 2.3 nM, SPR analysis) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing thermal efficiency .
  • Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) increases solubility of fluorinated intermediates .
  • Catalyst Screening : Pd(OAc)2/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions (yield >90%) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., 10% FBS, 37°C).
  • SAR Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3-chlorophenyl analogs reduce cytotoxicity by 40%) .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) and publish raw datasets for cross-validation .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Screens : Identify target genes (e.g., Bcl-2 family) regulating apoptosis.
  • Molecular Dynamics Simulations : Predict binding stability in enzyme active sites (e.g., RMSD <2.0 Å over 100 ns simulations) .
  • Phosphoproteomics : Quantify kinase inhibition (e.g., p-ERK downregulation via LC-MS/MS) .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer :
  • HPLC-UV Validation :
  • Linearity : R² >0.99 over 0.1–50 µg/mL.
  • LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.
  • Recovery : >95% in spiked plasma samples (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. What strategies assess the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound degradation via LC-MS (t1/2 = 45 minutes) .
  • Ames Test : Use Salmonella TA98 strain to evaluate mutagenicity (≥90% viability at 10 µM) .
  • hERG Binding Assays : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC50 >30 µM) .

Q. How does substituent position (e.g., fluorine vs. methoxy) influence target selectivity?

  • Methodological Answer :
  • 3D-QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values (r² = 0.88) .
  • Crystallographic Studies : Resolve halogen-bonding interactions (e.g., F···H-N distances <2.8 Å in COX-2 co-crystals) .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer :
  • Fluorescence Probes : Modify the quinoline core for pH-sensitive emission (λem = 450 nm, Φ = 0.4 in aqueous buffer) .
  • Catalysis : Use as a ligand in Pd-catalyzed C–H activation (TOF = 120 h⁻¹ for aryl coupling) .

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